N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring, a tetrahydrothiophene moiety, and an isonicotinamide group
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to undergo various chemical reactions allows for the synthesis of analogs with improved efficacy and reduced side effects.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps:
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Formation of the Cyclohexene Derivative: : The starting material, cyclohexene, undergoes a functionalization reaction to introduce an ethyl group at the 1-position. This can be achieved through a Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
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Introduction of the Tetrahydrothiophene Group: : The next step involves the formation of the tetrahydrothiophene ring. This can be done by reacting a suitable thiol with an appropriate alkene under acidic conditions to form the tetrahydrothiophene ring.
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Coupling with Isonicotinamide: : The final step is the coupling of the cyclohexene derivative with isonicotinamide. This can be achieved through a nucleophilic substitution reaction, where the tetrahydrothiophene group is introduced via an ether linkage. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide for dihydroxylation.
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Reduction: : Reduction reactions can target the isonicotinamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The tetrahydrothiophene moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, osmium tetroxide
Reducing Agents: LiAlH4, NaBH4
Bases: Potassium carbonate, sodium hydroxide
Solvents: DMF, dichloromethane, ethanol
Major Products
Epoxides and Diols: From oxidation of the cyclohexene ring.
Amines: From reduction of the isonicotinamide group.
Substituted Thiophenes: From nucleophilic substitution reactions.
Mechanism of Action
The mechanism by which N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects depends on its interaction with molecular targets. The isonicotinamide group suggests potential interactions with enzymes or receptors involved in metabolic pathways. The compound may act as an inhibitor or modulator of these targets, affecting biological processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide stands out due to the presence of the isonicotinamide group, which can confer unique biological activity and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c21-18(20-9-6-14-4-2-1-3-5-14)15-7-10-19-17(12-15)22-16-8-11-23-13-16/h4,7,10,12,16H,1-3,5-6,8-9,11,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVCTBQVVYLDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=NC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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